molecular formula C19H18N2O5 B3476197 9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

Cat. No.: B3476197
M. Wt: 354.4 g/mol
InChI Key: IAHIPRFTLHACPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a nitro group, and an octahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the nitro group results in amino derivatives.

Scientific Research Applications

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tetrakis(2-hydroxy-5-nitrophenyl)porphyrin: Shares the hydroxy and nitro groups but has a different core structure.

    2-hydroxy-5-nitrophenyl hydrogen sulfate: Similar functional groups but different overall structure and properties.

Uniqueness

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione is unique due to its octahydroacridine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c22-14-8-7-10(21(25)26)9-11(14)17-18-12(3-1-5-15(18)23)20-13-4-2-6-16(24)19(13)17/h7-9,17,20,22H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHIPRFTLHACPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione
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9-(2-hydroxy-5-nitrophenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione

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